molecular formula C12H9FN2OS B2700004 (Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide CAS No. 865248-79-9

(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide

Cat. No.: B2700004
CAS No.: 865248-79-9
M. Wt: 248.28
InChI Key: OSMPZMXMACBHCV-OWBHPGMISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of benzo[d]thiazol-2(3H)-imine, which is a class of organic compounds known for their diverse chemical properties . The specific compound you mentioned has a fluoro group and a prop-2-yn-1-yl group attached to the benzothiazole ring .


Molecular Structure Analysis

The molecular structure of this compound would likely consist of a benzothiazole core with a fluoro group at the 4-position and a prop-2-yn-1-yl group at the 3-position .

Scientific Research Applications

Metabolic Stability and Inhibition Efficacy

The compound has been studied for its role in improving metabolic stability and efficacy as an inhibitor of PI3Kα and mTOR, crucial targets for cancer therapy. Efforts to mitigate metabolic deacetylation have led to the exploration of heterocyclic analogues, showing similar in vitro potency and in vivo efficacy with minimal metabolic degradation (Stec et al., 2011).

Antimicrobial Applications

Research on substituted N-(benzo[d]thiazol-2-yl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)acetamide derivatives has unveiled promising antimicrobial properties. These compounds have shown good activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other microbial strains, highlighting their potential in addressing antimicrobial resistance (Anuse et al., 2019).

Photovoltaic and NLO Applications

Studies on benzothiazolinone acetamide analogs have revealed their potential in photovoltaic efficiency modeling and as photosensitizers in dye-sensitized solar cells (DSSCs). These compounds exhibit good light harvesting efficiency (LHE) and favorable properties for use in photovoltaic cells. Additionally, their non-linear optical (NLO) activity has been investigated, indicating significant second-order hyperpolarizability values (Mary et al., 2020).

Kinase Inhibition and Anticancer Activity

The exploration of thiazolyl N-benzyl-substituted acetamide derivatives for their Src kinase inhibitory and anticancer activities has shown promising results. These derivatives have demonstrated significant inhibition of cell proliferation in various cancer cell lines, offering insights into the structure-activity relationship critical for designing potent anticancer agents (Fallah-Tafti et al., 2011).

Solvation and Drug Delivery Applications

The novel aldose reductase inhibitor SE415, related structurally to the compound , has been studied for its solvation properties in PEG 400 + water mixtures. This research supports the drug's enhanced oral absorption and potential in managing diabetes mellitus and associated complications (Hussain et al., 2022).

Properties

IUPAC Name

N-(4-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN2OS/c1-3-7-15-11-9(13)5-4-6-10(11)17-12(15)14-8(2)16/h1,4-6H,7H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSMPZMXMACBHCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N=C1N(C2=C(C=CC=C2S1)F)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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